molecular formula C9H11IO2 B14834786 3-Iodo-2-isopropoxyphenol

3-Iodo-2-isopropoxyphenol

Cat. No.: B14834786
M. Wt: 278.09 g/mol
InChI Key: ACOYJKDLFKSRNN-UHFFFAOYSA-N
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Description

3-Iodo-2-isopropoxyphenol is an aromatic organic compound that features an iodine atom, an isopropoxy group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-isopropoxyphenol can be achieved through several methods. One common approach involves the iodination of 2-isopropoxyphenol using iodine and an oxidizing agent. The reaction typically occurs under mild conditions, with the iodine substituent being introduced at the meta position relative to the hydroxyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-isopropoxyphenol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be displaced by nucleophiles such as thiolates and amines, leading to the formation of new compounds.

    Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The iodine substituent can be reduced to form deiodinated products.

Common Reagents and Conditions:

    Substitution Reactions: Thiolates and amines are common nucleophiles used in substitution reactions, often in the presence of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the iodine substituent.

Major Products Formed:

    Substitution Reactions: Thiolates and amines can form thioethers and amines, respectively.

    Oxidation Reactions: Quinones and other oxidized derivatives.

    Reduction Reactions: Deiodinated phenols.

Scientific Research Applications

3-Iodo-2-isopropoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Iodo-2-isopropoxyphenol involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the hydroxyl and isopropoxy groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

    2-Iodophenol: Similar structure but lacks the isopropoxy group.

    4-Iodophenol: Iodine substituent at the para position.

    3-Bromo-2-isopropoxyphenol: Bromine substituent instead of iodine.

Uniqueness: 3-Iodo-2-isopropoxyphenol is unique due to the presence of both the iodine and isopropoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. The combination of these functional groups allows for specific interactions and applications that are not possible with other similar compounds.

Properties

Molecular Formula

C9H11IO2

Molecular Weight

278.09 g/mol

IUPAC Name

3-iodo-2-propan-2-yloxyphenol

InChI

InChI=1S/C9H11IO2/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6,11H,1-2H3

InChI Key

ACOYJKDLFKSRNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=C1I)O

Origin of Product

United States

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